molecular formula C5H7N3O2 B1317913 2-(1H-1,2,4-Triazol-1-yl)propanoic acid CAS No. 901586-50-3

2-(1H-1,2,4-Triazol-1-yl)propanoic acid

Cat. No.: B1317913
CAS No.: 901586-50-3
M. Wt: 141.13 g/mol
InChI Key: ZRELDOABWMTCKN-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a chemical compound with the molecular formula C5H7N3O2. It is characterized by the presence of a triazole ring attached to a propanoic acid moiety.

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,4-Triazol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve hydrogen bonding and other non-covalent interactions that stabilize the enzyme-substrate complex .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in the levels of various metabolites. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding often involves interactions with the active site of the enzyme, where it can form hydrogen bonds or other non-covalent interactions. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to alterations in cell metabolism and function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity or altering gene expression in a way that supports normal cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include disruptions in metabolic pathways, oxidative stress, and damage to cellular structures .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites. These interactions can lead to changes in metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for determining the compound’s overall effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall effectiveness in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid typically involves the reaction of 1H-1,2,4-triazole with a suitable propanoic acid derivative. One common method involves the alkylation of 1H-1,2,4-triazole with a halogenated propanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-Triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,4-Triazol-1-yl)propanoic acid is unique due to its specific structure, which combines the properties of a triazole ring with a propanoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4(5(9)10)8-3-6-2-7-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRELDOABWMTCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588464
Record name 2-(1H-1,2,4-Triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901586-50-3
Record name 2-(1H-1,2,4-Triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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